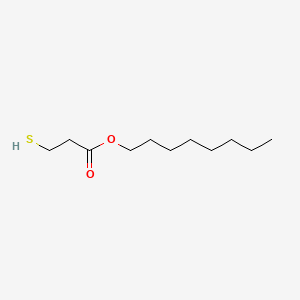
Octyl 3-mercaptopropionate
Cat. No. B1605333
Key on ui cas rn:
71849-93-9
M. Wt: 218.36 g/mol
InChI Key: LWNSNYBMYBWJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04490307
Procedure details


The procedure was as described in Example 1 but in place of methyl acrylate there were employed 184 grams of octyl acrylate and first there were added 250 ml of dilute H2SO4 (4N) and the later 300 ml of dilute H2SO4. After the fractional distillation there were isolated 174.5 grams (corresponding to a yield of 80%) of 3-mercaptopropionic acid octyl ester.




Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C(OC)(=O)C=C.[C:7]([O:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])(=[O:10])[CH:8]=[CH2:9].O[S:21](O)(=O)=O>>[CH2:12]([O:11][C:7](=[O:10])[CH2:8][CH2:9][SH:21])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
184 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OCCCCCCCC
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
OS(=O)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After the fractional distillation there
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC)OC(CCS)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 80% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
